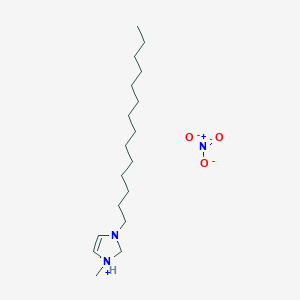

1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium nitrate

Overview

Description

1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium nitrate is a cationic surfactant with the chemical formula C₁₈H₃₇N₃O₃ . It belongs to the class of imidazolium salts and is commonly used in various applications due to its amphiphilic nature. The compound exhibits surfactant properties, making it useful in emulsification, detergency, and other related processes .

Synthesis Analysis

- Nitration : The imidazolium cation is further nitrated using nitric acid to yield 1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium nitrate .

Molecular Structure Analysis

The molecular structure of 1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium nitrate consists of a tetradecyl alkyl chain attached to an imidazolium ring . The nitrate anion balances the positive charge of the cation. The long hydrophobic tail and the polar imidazolium head group contribute to its surfactant properties .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Scientific Research Applications

Chemical Synthesis and Reactions

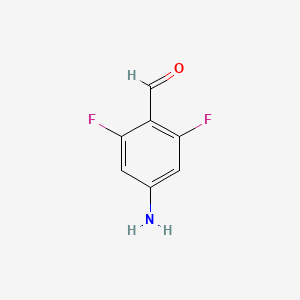

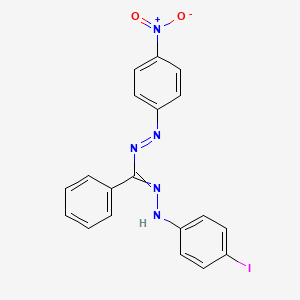

1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium nitrate and its related compounds have been utilized in various chemical synthesis processes. For instance, a derivative, 3-Methyl-1-sulfonic acid imidazolium nitrate ([Msim]NO(3)), was used as a Brønsted acidic ionic liquid and nitrating agent, showing a significant impact on the nitration of aromatic compounds, including aniline derivatives. The in situ generation of nitrogen dioxide as a radical by this reagent efficiently produces nitroarenes (Zolfigol et al., 2012). Similarly, energetic bicyclic azolium salts with structures related to 1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium nitrate were synthesized, exhibiting stability and density attributes conducive to specific applications (Gao et al., 2006).

Coordination Chemistry and Metal Complexes

Research has shown that open chain tetraimidazolium salts, similar in structure to 1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium nitrate, can act as precursors for the synthesis of multidentate tetra-N-heterocyclic carbene (NHC) structures. These precursors and their corresponding silver complexes exhibit varied coordination geometries, as revealed by NMR spectroscopy and single-crystal X-ray diffraction (XRD) data (Weiss et al., 2015).

Corrosion Inhibition

Several studies highlight the application of imidazolium-based compounds in corrosion inhibition. For example, four imidazolium tetrafluoroborates ionic liquids, closely related to 1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium nitrate, were synthesized and tested as corrosion inhibitors for carbon steel. These compounds exhibited good inhibition efficiencies, adhering to the Temkin adsorption isotherm (Deyab et al., 2017). Additionally, 1-methyl-3-(2-oxo-2 ((2,4,5trifluorophenyl)amino)ethyle)-1H-imidazol-3-ium iodide ([MOFIM]I) and similar ionic liquids were studied for their impacts as additives on the corrosion behavior of Ni-Co alloy, showing promising results in corrosion protection and electrodeposition nucleation mechanism (Omar et al., 2020).

Material Science and Engineering

The family of imidazolium-based compounds, including 1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium nitrate, finds utility in the field of material science. For instance, imidazolium-based ionic liquid derivatives were synthesized and evaluated for inhibiting the corrosion of mild steel in hydrochloric acid solution. The inhibitory effect and surface interaction of these compounds were thoroughly investigated, revealing their potential in protecting metallic materials (Subasree & Selvi, 2020).

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure . They have been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to induce a variety of biological effects due to their interaction with multiple targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Safety and Hazards

Future Directions

Research on 1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium nitrate continues to explore its applications in various fields. Future studies may focus on optimizing its synthesis, understanding its interactions with biological systems, and developing novel formulations for industrial and medical purposes .

properties

IUPAC Name |

1-methyl-3-tetradecyl-1,2-dihydroimidazol-1-ium;nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;2-1(3)4/h16-17H,3-15,18H2,1-2H3;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZXWCVFQOVHFW-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70823440 | |

| Record name | 1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70823440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium nitrate | |

CAS RN |

799246-94-9 | |

| Record name | 1-Methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70823440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B3029743.png)

![4,6-dimethyl-N-[(E)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3029749.png)